molecular formula C16H17NO2S B7507221 [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone

[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone

Cat. No. B7507221
M. Wt: 287.4 g/mol
InChI Key: JINROMLICUJICI-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPTM belongs to a class of compounds called morpholinyl-thiophenes, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, as well as the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases and develop new treatments. However, one of the limitations of using [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone is its potential toxicity, which can limit its use in certain experiments and require careful monitoring of dosage and exposure.

Future Directions

There are several future directions for research on [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research areas, such as immunology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and exposure of [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone in different experimental settings, as well as its potential side effects and toxicity in humans.

Synthesis Methods

[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiophene-2-carbaldehyde, followed by the reaction of the resulting compound with morpholine and then with methyl chloroformate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, [3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[3-(4-methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-2-4-13(5-3-12)14-6-11-20-15(14)16(18)17-7-9-19-10-8-17/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINROMLICUJICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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